
NLRP3 modulators 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NLRP3 modulators 1 are compounds that target the NLRP3 inflammasome, a multiprotein complex involved in the body’s inflammatory response. The NLRP3 inflammasome plays a crucial role in recognizing pathogen-associated molecular patterns and damage-associated molecular patterns, leading to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NLRP3 modulators 1 involves several steps, including the preparation of intermediate compounds and the final assembly of the modulator. The synthetic routes often involve the use of substituted imidazo-quinolines, which are key intermediates in the synthesis of NLRP3 modulators . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: NLRP3 modulators 1 undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the modulators to enhance their efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents, controlled temperature, and catalysts to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are the active NLRP3 modulators, which are designed to specifically target the NLRP3 inflammasome and inhibit its activity. These modulators can vary in their chemical structure, but they all share the common goal of modulating the inflammatory response .
科学的研究の応用
NLRP3 modulators 1 have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, these modulators are used to study the mechanisms of inflammasome activation and inhibition. In biology, they are used to investigate the role of the NLRP3 inflammasome in various cellular processes and diseases .
In medicine, this compound are being explored as potential therapeutic agents for treating inflammatory diseases such as cryopyrin-associated periodic syndromes, type 2 diabetes, non-alcoholic steatohepatitis, gout, and neurodegenerative diseases . In industry, these modulators are used in the development of new drugs and therapeutic strategies for managing inflammatory conditions .
作用機序
NLRP3 modulators 1 exert their effects by targeting the NLRP3 inflammasome, a cytosolic pattern recognition receptor that recognizes multiple pathogen-associated molecular patterns and damage-associated molecular patterns . Upon activation, NLRP3 initiates the assembly of the inflammasome complex, which includes the adaptor apoptosis-associated speck-like protein and the effector caspase-1 .
The activation of caspase-1 leads to the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18, resulting in their maturation and release. This compound inhibit this process by preventing the assembly and activation of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines and mitigating the inflammatory response .
類似化合物との比較
NLRP3 modulators 1 are unique in their ability to specifically target the NLRP3 inflammasome, making them distinct from other inflammasome inhibitors that may target different components of the inflammasome pathway . Similar compounds include other NLRP3 inhibitors, such as MCC950, which also target the NLRP3 inflammasome but may differ in their chemical structure and mechanism of action .
Other similar compounds include inhibitors of other inflammasomes, such as NLRP1, AIM2, and NLRC4, which target different pattern recognition receptors and have distinct roles in the inflammatory response . The specificity and efficacy of this compound make them valuable tools for studying and managing inflammatory diseases .
特性
分子式 |
C17H18N6O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
3-[4-amino-1-methyl-7-(1H-pyrazol-5-yl)imidazo[4,5-c]quinolin-2-yl]propan-1-ol |
InChI |
InChI=1S/C17H18N6O/c1-23-14(3-2-8-24)21-15-16(23)11-5-4-10(12-6-7-19-22-12)9-13(11)20-17(15)18/h4-7,9,24H,2-3,8H2,1H3,(H2,18,20)(H,19,22) |
InChIキー |
UJEQDVNTIFXWMG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=C1C3=C(C=C(C=C3)C4=CC=NN4)N=C2N)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



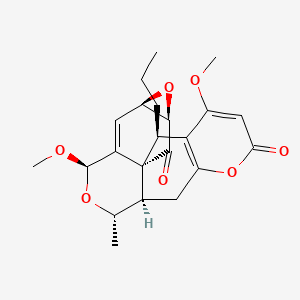
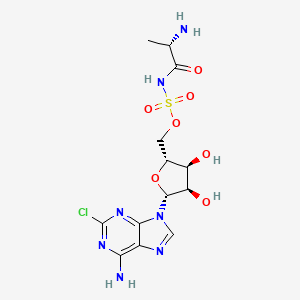
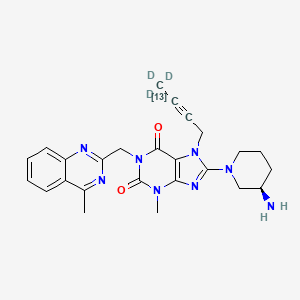

![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
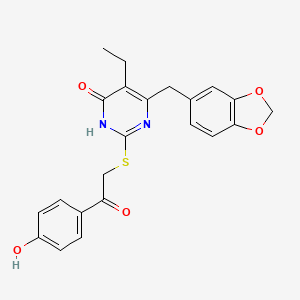

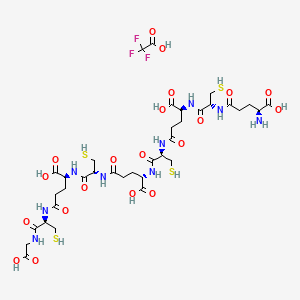


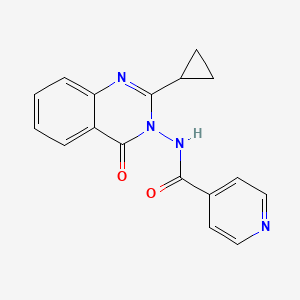
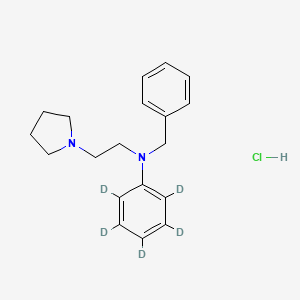
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
